2,6-Diethylbenzamide
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Overview
Description
2,6-Diethylbenzamide is an organic compound belonging to the benzamide family. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diethylbenzamide can be synthesized through the direct condensation of 2,6-diethylbenzoic acid with ammonia or amines. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature reactions between carboxylic acids and amines. The process is optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,6-Diethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2,6-Diethylbenzamide involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various chemical and pharmaceutical applications.
N,N-Diethylbenzamide: Known for its use as an insect repellent (DEET).
2,6-Dimethylbenzamide: Another derivative with different substituents, leading to varied chemical and biological properties
Uniqueness: 2,6-Diethylbenzamide is unique due to the specific positioning of the ethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other benzamide derivatives may not be as effective .
Properties
CAS No. |
89151-70-2 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,6-diethylbenzamide |
InChI |
InChI=1S/C11H15NO/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
MNQMBVADCXFLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)N |
Origin of Product |
United States |
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